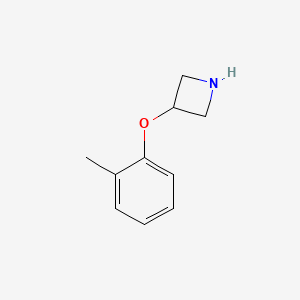

3-(2-Methylphenoxy)azetidine

描述

属性

IUPAC Name |

3-(2-methylphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-2-3-5-10(8)12-9-6-11-7-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEMUHHZSLOMTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647895 | |

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954222-84-5 | |

| Record name | 3-(2-Methylphenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Methylphenoxy Azetidine and Analogues

General Strategies for Azetidine (B1206935) Ring Formation

The construction of the azetidine ring can be broadly categorized into several key strategies, including the formation of C-N bonds or C-C bonds to close the four-membered ring, cycloaddition reactions, and ring contraction or expansion rearrangements. magtech.com.cn These methods provide access to a diverse range of functionalized azetidines.

Ring Contraction Approaches

Ring contraction of five-membered heterocycles, such as pyrrolidines, offers a viable pathway to azetidine derivatives. A notable example involves the one-pot nucleophilic addition and ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.org This method, facilitated by a base like potassium carbonate, allows for the incorporation of various nucleophiles, including alcohols and phenols, to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org The process is initiated by the nucleophilic addition to the amide carbonyl group, followed by an intramolecular SN2 cyclization that results in the contraction of the ring. rsc.org

| Starting Material | Reagents | Nucleophile | Product | Ref |

| α-bromo-N-sulfonylpyrrolidinone | K₂CO₃, MeCN/MeOH | Alcohols, Phenols, Anilines | α-carbonylated N-sulfonylazetidine | rsc.orgorganic-chemistry.org |

Cycloaddition Reactions (e.g., [2+2] photocycloadditions)

[2+2] photocycloaddition reactions are a powerful and atom-economical method for constructing four-membered rings. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net These reactions involve the light-induced union of two unsaturated components to form a cyclobutane (B1203170) or a heterocyclic analogue.

The aza-Paternò-Büchi reaction, the photocycloaddition between an imine and an alkene, is a direct route to functionalized azetidines. nih.govrsc.orgresearchgate.net This reaction can proceed through either the singlet or triplet excited state of the imine. nih.gov However, challenges such as the E/Z isomerization of acyclic imines have historically limited its application. nih.gov To overcome this, many successful examples have utilized cyclic imines or intramolecular variants. nih.govnih.gov

Recent advancements have focused on visible-light-mediated aza-Paternò-Büchi reactions, which offer milder and more selective conditions. chemrxiv.orgchemrxiv.orgnih.govspringernature.com For instance, the use of glyoxylate (B1226380) oximes or 2-isoxazoline-3-carboxylates as imine precursors, activated via triplet energy transfer from a photocatalyst, has enabled the intermolecular synthesis of highly functionalized azetidines. chemrxiv.orgresearchgate.netspringernature.com

| Imine Component | Alkene Component | Conditions | Product | Ref |

| Glyoxylate oxime | Various alkenes | Visible light, photocatalyst | Functionalized azetidine | chemrxiv.org |

| 2-Isoxazoline-3-carboxylate | Various alkenes | Visible light, photocatalyst | Bicyclic azetidine precursor | rsc.orgspringernature.com |

| Acyclic oximes | Various alkenes | Visible light, triplet energy transfer catalysis | Monocyclic azetidine | chemrxiv.orgnih.gov |

Copper catalysis has emerged as a valuable tool in the synthesis of azetidines. Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a pathway to produce azetidines via a [3+1] radical cascade cyclization. nih.gov In this process, a photogenerated α-aminoalkyl radical is captured by an alkyne to form a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine ring. nih.gov

Another copper-catalyzed approach involves the photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This method, utilizing a heteroleptic copper complex under visible light irradiation in the presence of an amine, allows for the smooth cyclization of a range of ynamides to their corresponding azetidines with excellent regioselectivity. nih.gov

| Reactants | Catalyst/Conditions | Cyclization Type | Product | Ref |

| Aliphatic amine, Alkyne | Photo-induced copper catalysis | [3+1] radical cascade | Azetidine | nih.gov |

| Ynamide | Copper complex, visible light, amine | anti-Baldwin radical 4-exo-dig | Azetidine | nih.gov |

Intramolecular Amination and Cyclization Reactions

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring, often involving the formation of a C-N bond. frontiersin.orgmagtech.com.cn These reactions typically start with a linear precursor containing a nitrogen nucleophile and a leaving group at the appropriate positions.

Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group such as a halogen or a mesylate, are frequently employed. nih.govfrontiersin.org More advanced methods include palladium-catalyzed intramolecular γ-C(sp³)–H amination, which allows for the synthesis of functionalized azetidines through the reductive elimination at an alkyl–Pd(IV) intermediate. rsc.org

Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org This reaction proceeds via a C3-selective attack of the amine on the epoxide ring. nih.govfrontiersin.org

| Precursor | Catalyst/Reagents | Key Transformation | Product | Ref |

| γ-Amino halide/mesylate | Base | Intramolecular SN2 | Azetidine | nih.govfrontiersin.org |

| Amine with accessible γ-C(sp³)–H | Pd(II) catalyst, oxidant | Intramolecular C–H amination | Functionalized azetidine | rsc.org |

| cis-3,4-Epoxy amine | La(OTf)₃ | Intramolecular epoxide aminolysis | 3-Hydroxyazetidine | nih.govfrontiersin.org |

Electroreductive intramolecular coupling offers a stereoselective route to azetidine derivatives. The electroreduction of chiral aromatic α-imino esters, in the presence of chlorotrimethylsilane (B32843) and triethylamine, can produce mixed ketals of cis-2,4-disubstituted azetidine-3-ones with high stereospecificity. figshare.com This method utilizes a platinum cathode and a supporting electrolyte to facilitate the cyclization. figshare.com The stereochemical outcome of this reaction can be predicted and is supported by transition state calculations. figshare.com

Reduction of Azetidin-2-ones (β-lactams)

The reduction of azetidin-2-ones, commonly known as β-lactams, represents a direct and frequently employed route to the corresponding azetidines. nih.govnih.gov Various reducing agents can be utilized for this transformation, including diisobutylaluminium hydride (DIBAL-H) and chloroalanes, which are often prepared in situ from reagents like lithium aluminum hydride (LiAlH4) and aluminum chloride (AlCl3). nih.gov While this method is convenient for the chemoselective synthesis of azetidines, the presence of Lewis acidic aluminum species can sometimes induce the ring-opening of the strained four-membered ring, particularly when the azetidine nucleus is substituted with electron-rich groups. nih.gov

A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been developed using sodium borohydride (B1222165) (NaBH4) for the reduction of C-3 functionalized azetidin-2-ones. The stereochemical outcome of the reduction is influenced by the nature of the substituent at the C-3 position.

It is important to note that the use of diborane (B8814927) for the reduction of β-lactams has been reported to yield 1,3-amino-alcohols rather than the expected azetidines. rsc.org

Alkylation of Primary Amines

A straightforward and versatile method for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines. nih.govorganic-chemistry.org One effective approach utilizes the in situ generation of bis-triflates from 2-substituted-1,3-propanediols, which then act as the alkylating agent for the primary amine. nih.govorganic-chemistry.org This one-pot procedure is advantageous as it often minimizes the formation of elimination byproducts. nih.gov The scope of this methodology is broad, accommodating a variety of 2-substituted-1,3-propanediols and amine nucleophiles. nih.gov

The general mechanism for this type of reaction is a double SN2 displacement. clockss.org The primary amine first displaces one of the leaving groups on the 1,3-dielectrophile, followed by an intramolecular cyclization where the nitrogen attacks the second electrophilic carbon to form the azetidine ring. clockss.org The use of microwave irradiation has been shown to enhance the efficiency of this cyclization, particularly when using cyclic sulfates derived from propanediols as the electrophile. clockss.org

Organometallic Approaches (e.g., Grignard reagents, organoborons, copper catalysis)

Organometallic reagents and catalysts have enabled a variety of powerful methods for azetidine synthesis.

Grignard Reagents: As previously mentioned in the context of Ti(IV)-mediated reactions (Section 2.1.3.2), Grignard reagents are crucial for the formation of the reactive titanacyclopropane intermediate. nih.govresearchgate.net The choice of the Grignard reagent can influence the substitution pattern of the resulting spirocyclic azetidine. nih.gov

Organoboron Compounds: An intramolecular amination of organoboronates provides a pathway to azetidines, as well as other small N-heterocycles like pyrrolidines and piperidines. nih.govacs.org This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. nih.govacs.org A significant advantage of this method is its ability to proceed with high stereospecificity, allowing for the synthesis of enantiomerically enriched azacycles. nih.govacs.org

Copper Catalysis: Copper-catalyzed reactions have emerged as a versatile tool for azetidine synthesis. One such method involves the preparation of diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.org This multi-step sequence includes a copper-catalyzed N-arylation, followed by N-cyanomethylation and a final one-pot mesylation and base-induced ring closure. organic-chemistry.org

Specific Synthetic Routes to 3-Phenoxyazetidines

The synthesis of 3-phenoxyazetidines often involves the use of a protected azetidine precursor, such as 1-(diphenylmethyl)azetidin-3-ol, also known as 1-benzhydrylazetidin-3-ol (B14779).

Synthesis from 1-(diphenylmethyl)azetidin-3-ol and Phenols

A common strategy for introducing the phenoxy group at the 3-position of the azetidine ring is through the reaction of 1-(diphenylmethyl)azetidin-3-ol with a corresponding phenol (B47542). An improved, one-pot, multi-kilogram scale synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is a key intermediate. researchgate.net

The hydroxyl group of 1-(diphenylmethyl)azetidin-3-ol can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with a phenoxide, generated from the corresponding phenol and a base, leads to the desired 3-phenoxyazetidine (B1367254) derivative via an SN2 reaction.

Alternatively, the Mitsunobu reaction offers a powerful and reliable method for the direct coupling of 1-(diphenylmethyl)azetidin-3-ol with phenols. nih.govwikipedia.org This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon. wikipedia.org

Table 2: Synthesis of 3-Phenoxyazetidine Precursors via Mitsunobu Reaction

| Alcohol | Phenol | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | 2-Methylphenol | PPh3, DIAD | 1-Benzhydryl-3-(2-methylphenoxy)azetidine | ~75 |

| 1-Benzhydrylazetidin-3-ol | 4-Chlorophenol | PPh3, DEAD | 1-Benzhydryl-3-(4-chlorophenoxy)azetidine | ~80 |

Hydrogenolysis of Protected Phenoxyazetidines

Once the desired 3-phenoxy group is installed on the nitrogen-protected azetidine ring, the final step is the removal of the protecting group to yield the free azetidine. In the case of the commonly used diphenylmethyl (benzhydryl) protecting group, this is typically achieved through catalytic hydrogenolysis.

The protected 3-phenoxyazetidine is dissolved in a suitable solvent, such as ethanol, and subjected to hydrogen gas in the presence of a palladium catalyst, often palladium on carbon (Pd/C). The reaction cleaves the N-C bond of the benzhydryl group, which is converted to diphenylmethane, leaving the desired 3-phenoxyazetidine. This deprotection step is generally clean and efficient, providing the final product in good yield.

Synthesis of 3-(2-Methylphenoxy)azetidine and its Derivatives

The synthesis of this compound is not extensively detailed in publicly available literature; however, its preparation can be inferred from established methods for synthesizing analogous 3-aryloxyazetidines. A common and logical approach is the Williamson ether synthesis, which involves the coupling of a protected 3-hydroxyazetidine with 2-methylphenol (o-cresol).

The reaction conditions for the synthesis of 3-aryloxyazetidines are crucial for achieving good yields and purity. The choice of base, solvent, and temperature plays a significant role in the efficiency of the etherification reaction.

A typical procedure would involve the deprotonation of the phenol with a suitable base to form the more nucleophilic phenoxide, which then displaces a leaving group on the azetidine ring. In the case of starting from 3-hydroxyazetidine, a Mitsunobu reaction or activation of the hydroxyl group (e.g., by converting it to a sulfonate ester like a mesylate or tosylate) is a common strategy.

Optimization of these reactions often involves screening different bases and solvents to minimize side reactions and maximize the yield. For instance, stronger bases like sodium hydride (NaH) are effective for deprotonating phenols, while milder carbonate bases such as cesium carbonate (Cs₂CO₃) can also be employed, sometimes offering better selectivity. The reaction temperature is typically maintained between room temperature and moderate heating (e.g., 60-80 °C) to drive the reaction to completion without promoting decomposition.

Table 1: Representative Reaction Conditions for the Synthesis of 3-Aryloxyazetidines

| Parameter | Condition | Rationale |

|---|---|---|

| Reaction Type | Williamson Ether Synthesis / Mitsunobu Reaction | Established and versatile methods for forming ether linkages. |

| Solvent | DMF, THF, Acetonitrile | Polar aprotic solvents that can dissolve the reactants and facilitate the SN2 reaction. |

| Base | NaH, K₂CO₃, Cs₂CO₃ | To deprotonate the phenol and generate the nucleophilic phenoxide. |

| Temperature | Room Temperature to 80 °C | To provide sufficient energy for the reaction while minimizing side products. |

| Protecting Group | Boc (tert-butyloxycarbonyl) | A common protecting group for the azetidine nitrogen that is stable under the reaction conditions and can be removed later. |

The key precursors for the synthesis of this compound are a suitably protected 3-hydroxyazetidine and 2-methylphenol.

N-Boc-3-hydroxyazetidine: This is a common starting material. The Boc protecting group is essential to prevent the secondary amine of the azetidine ring from undergoing side reactions. The synthesis of N-Boc-3-hydroxyazetidine itself can be achieved through multi-step sequences starting from materials like epichlorohydrin (B41342) and benzylamine, followed by protection of the nitrogen and debenzylation. A patent describes a method for producing 3-hydroxyazetidine hydrochloride, which can then be protected. google.com

2-Methylphenol (o-cresol): This is the source of the 2-methylphenoxy group. It is a readily available commercial reagent.

Reagents for Hydroxyl Activation: In a non-Mitsunobu approach, reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) are used to convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group.

Mitsunobu Reagents: If the Mitsunobu reaction is employed, reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) are required.

Table 2: Key Precursors and Reagents

| Compound/Reagent | Role |

|---|---|

| N-Boc-3-hydroxyazetidine | Azetidine backbone and hydroxyl group source. |

| 2-Methylphenol | Source of the 2-methylphenoxy moiety. |

| Sodium Hydride (NaH) | Strong base for deprotonation of the phenol. |

| Cesium Carbonate (Cs₂CO₃) | Milder base for the etherification reaction. |

| Methanesulfonyl Chloride (MsCl) | To activate the hydroxyl group as a mesylate. |

| Triphenylphosphine (PPh₃) / DEAD | Reagents for the Mitsunobu reaction. |

After the reaction is complete, the crude product, N-Boc-3-(2-methylphenoxy)azetidine, needs to be purified. Standard laboratory techniques are employed for this purpose.

Work-up: The reaction mixture is typically quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt such as sodium sulfate.

Chromatography: The most common method for purification is flash column chromatography on silica (B1680970) gel. A gradient of solvents, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute the desired product.

Deprotection and Final Purification: The purified N-Boc protected intermediate is then treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to remove the Boc group. The final product, this compound, can be isolated as a free base or as a salt (e.g., hydrochloride). Further purification might be achieved by recrystallization or another chromatographic step if necessary.

Characterization of the final compound is essential to confirm its identity and purity. The following techniques are standard:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the structure of the molecule by showing the chemical environment of the hydrogen and carbon atoms.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. PubChem lists the molecular formula of this compound as C₁₀H₁₃NO. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O-C ether linkage and the N-H bond of the azetidine ring.

Scalability and Industrial Production Considerations

The scalability of a synthetic route is a critical factor for its application in industrial production. For this compound and its analogues, several factors must be considered for large-scale synthesis.

The synthesis of the key intermediate, 3-hydroxyazetidine, has been addressed in the patent literature with scalability in mind. For instance, a patented method for preparing 3-hydroxyazetidine hydrochloride is described as being suitable for large-scale industrial production due to its simple and convenient operation, high reaction yield, and the avoidance of toxic or expensive reagents. google.comwipo.int

When considering the etherification step, a Williamson synthesis is generally more scalable than a Mitsunobu reaction. The Mitsunobu reaction generates stoichiometric amounts of phosphine (B1218219) oxide and reduced azodicarboxylate byproducts, which can be difficult to remove on a large scale. In contrast, a Williamson synthesis using a sulfonate-activated alcohol or direct coupling with a base like potassium carbonate is often more cost-effective and generates inorganic salts as byproducts, which are typically easier to remove.

For industrial production, process optimization would focus on:

Using cost-effective and readily available starting materials and reagents.

Minimizing the number of synthetic steps.

Developing a robust purification method that avoids chromatography, such as crystallization or distillation.

Ensuring the safety of the process, particularly when using reactive reagents like sodium hydride.

The development of a one-pot procedure, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, would also be a key goal for improving the efficiency and cost-effectiveness of industrial-scale production.

Reactivity and Chemical Transformations of 3 2 Methylphenoxy Azetidine

Ring-Opening Reactions and Derivatization

The significant ring strain of approximately 25.4 kcal/mol makes the azetidine (B1206935) ring susceptible to cleavage under appropriate conditions. organic-chemistry.org Nucleophilic attack is a primary pathway for ring-opening, leading to the formation of functionalized propane-1,3-diamine derivatives. The regioselectivity of this attack is influenced by both steric and electronic factors.

Generally, in nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, the nucleophile attacks the less sterically hindered carbon adjacent to the nitrogen atom. magtech.com.cn For 3-(2-methylphenoxy)azetidine, this would typically be the C2 or C4 position. The reaction is often facilitated by the use of Lewis acids or by converting the azetidine into a more reactive quaternary azetidinium salt. magtech.com.cn

Strong nucleophiles, such as organolithium reagents or Grignard reagents, can open the azetidine ring. The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a C-N bond. youtube.comkhanacademy.org For instance, the reaction with a strong nucleophile would lead to a 1,3-amino alcohol derivative after workup.

Photochemically induced ring-opening reactions have also been explored for azetidine derivatives. beilstein-journals.orgnih.gov For example, photogenerated 3-hydroxyazetidines have been shown to undergo ring-opening upon treatment with electron-deficient ketones or boronic acids, yielding highly functionalized aminodioxolanes or 3-amino-1,2-diols. beilstein-journals.orgnih.govresearchgate.net While not specifically demonstrated for this compound, this methodology suggests a potential pathway for its derivatization.

Table 1: Representative Ring-Opening Reactions of Azetidine Derivatives

| Azetidine Derivative | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Generic N-acyl-azetidine | Organometallic Reagents (e.g., R-Li, R-MgBr) | γ-Amino ketone | rsc.org |

| 3-Phenylazetidinol | Electron-deficient ketone | Dioxolane | beilstein-journals.org |

| 3-Phenylazetidinol | Phenylboronic acid | 3-Amino-1,2-diol | nih.gov |

Functionalization of the Azetidine Nitrogen (N-H azetidines)

The secondary amine in the azetidine ring of this compound is a key site for functionalization. This nitrogen atom can readily participate in various reactions, such as N-acylation, N-alkylation, and N-arylation, allowing for the introduction of a wide range of substituents.

N-Acylation: The acylation of the azetidine nitrogen is a fundamental transformation used for protection or to introduce functional handles. orientjchem.org This can be achieved using acylating agents like acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base. orientjchem.org Catalyst-free methods have also been developed, providing an environmentally friendly route to N-acylated products. orientjchem.org Acetic acid can also catalyze the N-acylation of amines using esters as the acyl source. rsc.org

N-Alkylation: Alkylation of the nitrogen atom can be accomplished using alkyl halides or through reductive amination. Direct alkylation provides access to N-alkyl-3-(2-methylphenoxy)azetidines. For example, the synthesis of various 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org

N-Arylation: The introduction of an aryl group on the azetidine nitrogen can be performed via copper-catalyzed N-arylation of β-amino alcohols, which is a key step in the synthesis of N-aryl-2-cyanoazetidines. organic-chemistry.org This suggests a viable route for the N-arylation of this compound.

Table 2: Examples of N-Functionalization Reactions on Azetidine Scaffolds

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride | N-Acetylazetidine | orientjchem.org |

| N-Alkylation | Alkyl Halide, Base | N-Alkylazetidine | organic-chemistry.org |

| N-Arylation (Cu-catalyzed) | Aryl Halide, Cu catalyst, Base | N-Arylazetidine | organic-chemistry.org |

Modifications of the Phenoxy Moiety

The 2-methylphenoxy group of the molecule presents another site for chemical modification, although reactions on this part of the molecule are less common compared to those involving the azetidine ring. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce additional functional groups onto the phenyl ring. The directing effects of the methyl group (ortho-, para-directing) and the phenoxy ether linkage (ortho-, para-directing) would influence the position of substitution.

However, the conditions required for such reactions must be carefully chosen to avoid undesired side reactions involving the reactive azetidine ring. For instance, strong acidic conditions often used for nitration or halogenation could lead to the protonation and subsequent ring-opening of the azetidine. Therefore, milder reaction conditions would be necessary to selectively modify the phenoxy group while preserving the integrity of the heterocyclic ring.

Reactivity with Various Reagents and Catalysts

The reactivity of this compound can be modulated by a variety of reagents and catalysts, enabling a broad spectrum of transformations.

Lewis and Brønsted Acids: As mentioned, Lewis acids can act as catalysts to promote the ring-opening of azetidines by coordinating to the nitrogen atom, thereby activating the ring for nucleophilic attack. magtech.com.cn Brønsted acids can protonate the azetidine nitrogen, which can also facilitate ring-opening.

Transition Metal Catalysts: Palladium(II) catalysts have been used for the intramolecular C(sp³)–H amination to synthesize functionalized azetidines. rsc.org While this is a synthetic route, it highlights the utility of transition metals in azetidine chemistry. Hiyama cross-coupling reactions, catalyzed by palladium, have been used to synthesize 3-arylazetidines from 3-iodoazetidine, demonstrating that the C3 position can be functionalized using transition metal catalysis. organic-chemistry.org

Organocatalysts: In some transformations, organocatalysts can be employed. For example, the Horner-Wadsworth-Emmons reaction, often catalyzed by a base like DBU, can be used to introduce substituents at the 3-position of the azetidine ring starting from an azetidin-3-one. researchgate.net

The choice of reagent and catalyst is crucial in directing the outcome of the reaction, allowing for either the preservation of the azetidine ring during functionalization or its strategic opening to generate linear structures.

Applications in Drug Discovery and Medicinal Chemistry

Azetidines as Privileged Scaffolds in Drug Development

The azetidine (B1206935) ring, a four-membered saturated heterocycle containing nitrogen, has emerged as a valuable and privileged scaffold in drug discovery. nih.govpharmablock.com Although historically less explored than other nitrogen-containing rings due to synthetic challenges, recent advancements have made them more accessible for medicinal chemistry research. nih.govmedwinpublishers.comub.bw Azetidines offer a compelling balance of satisfactory stability and significant molecular rigidity, which allows for effective tuning of pharmacological properties in molecules that incorporate this moiety. nih.govpharmablock.com Their unique structural characteristics make them attractive components in the design of novel therapeutic agents. rsc.orgnih.gov

The incorporation of azetidine scaffolds into drug candidates can significantly influence their physicochemical and pharmacokinetic properties. broadinstitute.org Four-membered heterocycles like azetidines are noted for their small and polar nature, which can favorably impact the properties of drug molecules. nih.gov For instance, in the development of CNS-focused libraries, the in vitro pharmacokinetic properties of library members containing azetidine scaffolds are measured to assess their suitability. broadinstitute.org Studies on azetidine-2-one derivatives of ferulic acid suggest that these compounds may be classified as long-acting from a pharmacokinetic perspective, with maximum anti-inflammatory effects observed 24 hours after administration in acute inflammation models. mdpi.com The replacement of other cyclic structures with an azetidine ring, as seen in analogs of GABA-uptake inhibitors, has been explored to modify transporter affinity and potency. nih.gov

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. monash.edu For azetidine derivatives, SAR studies are crucial for optimizing properties like potency, selectivity, and metabolic stability. monash.edunih.govresearchgate.net

The type and position of substituents on the azetidine ring profoundly affect the biological activity of the resulting compounds. SAR studies on various azetidine derivatives have provided clear insights into these effects.

Antiviral Activity: In a study of azetidine-containing dipeptides as inhibitors of human cytomegalovirus (HCMV), a benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic carboxamide group were found to be essential for anti-HCMV activity. nih.gov

GABA Uptake Inhibition: For azetidine derivatives acting as GABA uptake inhibitors, lipophilic residues such as a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety on azetidin-2-ylacetic acid derivatives resulted in the highest potency at the GAT-1 transporter. nih.gov In contrast, derivatives with a tetrazole ring showed no potency. nih.gov

Antimalarial Activity: In the development of antimalarial bicyclic azetidines, SAR analysis showed that substitution at the C2 position was not essential for activity, leading to the design of simplified, potent analogs. nih.gov

Antimicrobial Activity: For a series of 2-oxo-azetidine derivatives of phenothiazine, compounds containing a nitro group substituent exhibited higher antimicrobial and antitubercular activity compared to those with chloro or bromo groups. acgpubs.org

Table 1: Influence of Substituents on the Biological Activity of Azetidine Derivatives

| Compound Series | Target/Activity | Favorable Substituents | Unfavorable/Inactive Substituents | Reference |

|---|---|---|---|---|

| Azetidine-containing dipeptides | HCMV Inhibition | N-benzyloxycarbonyl, C-terminal aliphatic side-chain | --- | nih.gov |

| Azetidin-2-ylacetic acid derivatives | GAT-1 Inhibition | N-linked 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety | Tetrazole ring | nih.gov |

| 2-oxo-azetidines of phenothiazine | Antimicrobial | Nitro group | Chloro, Bromo groups | acgpubs.org |

| Bicyclic azetidines | Antimalarial | Lack of substituent at C2 was tolerated | --- | nih.gov |

Stereochemistry is a critical factor in the interaction between a drug molecule and its biological target, and this is particularly true for rigid scaffolds like azetidines. nih.govresearchgate.netnih.gov The specific three-dimensional arrangement of atoms can dictate the efficacy and selectivity of a compound. nih.govrsc.org

In the case of antimalarial bicyclic azetidines, analysis of stereochemistry-based SAR revealed that only two of the eight possible stereoisomers of the parent compound were active against a multidrug-resistant strain of malaria. nih.gov This high degree of stereospecificity highlights how the precise orientation of substituents on the azetidine core is essential for potent biological activity. nih.gov Similarly, the conformational restriction induced by the 2-azetidine residue in dipeptide antiviral agents, which results in a γ-type reverse turn, appears to be influential on their activity. nih.gov The development of synthetic methods that provide high regio- and stereoselectivity, such as stereospecific C(sp3)–H arylation, is therefore crucial for efficiently producing the desired active stereoisomers of azetidine-based compounds. nih.gov The two enantiomers of a chiral drug can exhibit different pharmacological behaviors in vivo, making the study of stereochemistry indispensable in drug development. nih.gov

Potential Pharmacological Activities of Azetidine Compounds

Compounds featuring the azetidine moiety have demonstrated a remarkably broad and diverse range of pharmacological activities. nih.gov This versatility makes the azetidine scaffold a subject of significant interest for researchers in medicinal chemistry. nih.govmedwinpublishers.com

The documented activities include:

Antimicrobial and Antibacterial: The azetidin-2-one (B1220530) (β-lactam) ring is a core component of many widely used antibiotics, including penicillins and cephalosporins. mdpi.comlifechemicals.com Novel azetidine derivatives continue to be explored for activity against various bacterial and fungal pathogens. medwinpublishers.com For example, combining an azetidine ring with a quinolone nucleus has produced compounds with superior activity against MRSA compared to some clinical fluoroquinolones. lifechemicals.com

Antiviral: Azetidine-containing compounds have been identified as inhibitors of human cytomegalovirus (HCMV). nih.gov

Anticancer: Various azetidine derivatives have shown potential as anticancer agents. nih.govmedwinpublishers.com

Anti-inflammatory: Azetidine derivatives have been reported to possess anti-inflammatory properties by inhibiting enzymes like tryptase and chymase. mdpi.comiipseries.org The azetidine KHG26792 has been shown to protect against ATP-induced inflammatory pathways in microglia by acting on the P2X7 receptor. nih.gov

CNS Disorders: Azetidine-based compounds are being investigated for the treatment of central nervous system (CNS) disorders. nih.govbroadinstitute.org This includes activity as dopamine (B1211576) antagonists and GABA uptake inhibitors. nih.govnih.gov

Other Activities: A wide array of other potential therapeutic applications have been reported, including antimalarial, antidiabetic, antiobesity, analgesic, and cholesterol absorption inhibitory activities. nih.govmdpi.comlifechemicals.comiipseries.org

Table 2: Summary of Potential Pharmacological Activities of Azetidine Compounds

| Pharmacological Activity | Example/Target | Reference(s) |

|---|---|---|

| Antibacterial | β-lactam antibiotics, Quinolone hybrids | mdpi.comlifechemicals.com |

| Anticancer | General activity reported | nih.govmedwinpublishers.com |

| Anti-inflammatory | Tryptase/Chymase inhibition, P2X7 receptor modulation | mdpi.comiipseries.orgnih.gov |

| Antiviral | HCMV protease inhibition | nih.gov |

| CNS Activity | Dopamine antagonism, GABA uptake inhibition | nih.govbroadinstitute.orgnih.gov |

| Antimalarial | Phenylalanyl-tRNA synthetase inhibition | nih.govnih.gov |

| Cholesterol Absorption Inhibition | Ezetimibe (azetidin-2-one) | mdpi.comlifechemicals.com |

| Antidiabetic | General activity reported | nih.gov |

Central Nervous System (CNS) Agents

The azetidine scaffold is a key feature in a variety of compounds designed to act on the central nervous system. nih.govresearchgate.net Its ability to introduce conformational rigidity and serve as a versatile anchor for diverse functional groups allows for the fine-tuning of interactions with CNS targets.

Antipsychotic Potential

The development of antipsychotic agents frequently targets dopamine receptors. While direct studies on 3-(2-Methylphenoxy)azetidine are lacking, other azetidine derivatives have been investigated for their ability to modulate these key receptors. The D2 dopamine receptor, a primary target for many antipsychotic drugs, has been shown to interact with various ligands containing the azetidine moiety. nih.gov Research into these related compounds suggests that the azetidine scaffold can be incorporated into molecules designed to have a high affinity for dopamine receptors, a crucial characteristic for potential antipsychotic efficacy. nih.govnih.gov

Antidepressant Effects

The search for novel antidepressants has also included the exploration of azetidine derivatives. Studies have shown that tricyclic derivatives of azetidine can exhibit potential antidepressant activity. semanticscholar.org For instance, certain synthesized azetidine compounds demonstrated activity comparable to reference standards in mouse models of depression. semanticscholar.org Other related structures, such as 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, have been screened as potential antidepressant agents, showing biological activity comparable to the drug viloxazine. nih.gov This indicates the utility of the phenoxy-heterocycle motif in designing CNS-active agents.

Neuroprotective Properties

Azetidine-based compounds have emerged as promising candidates for neuroprotection. For example, the novel azetidine derivative 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride (KHG26792) has demonstrated significant neuroprotective effects in cellular models of Parkinson's disease by mitigating oxidative stress and mitochondrial dysfunction. nih.gov This compound was also shown to protect against brain injury in animal models of ischemia/reperfusion by reducing inflammation, apoptosis, and oxidative damage. chemrxiv.org Furthermore, a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives was evaluated for neuroprotective activity in models associated with Parkinson's and Alzheimer's disease, with some compounds showing significant protective effects. medwinpublishers.comacs.org

Relevance to Neurological Disorders

The therapeutic potential of the azetidine scaffold extends to several specific neurological disorders.

Parkinson's Disease: As mentioned, azetidine derivatives like KHG26792 have shown promise in preclinical models of Parkinson's disease. nih.gov The condition is characterized by the loss of dopaminergic neurons, and strategies often involve dopamine-based medications. acs.orgnih.gov The development of neuroprotective agents that can slow or halt this degeneration is a major goal, and the azetidine scaffold is being actively explored for this purpose. medwinpublishers.comacs.org

Tourette's Syndrome: Pharmacological treatments for Tourette's syndrome often include dopamine blocking agents. digitellinc.com Aripiprazole is frequently recommended due to a favorable side-effect profile. digitellinc.com Given that various azetidine-containing molecules can be designed to modulate dopamine receptors, this chemical class holds theoretical relevance for developing new therapeutic options for tic disorders.

ADHD: Attention Deficit Hyperactivity Disorder (ADHD) often co-exists with Tourette's syndrome. digitellinc.com The management of ADHD involves medications that modulate dopamine and norepinephrine (B1679862) pathways. The versatility of the azetidine scaffold in creating CNS-targeted molecules makes it a plausible starting point for designing novel compounds for ADHD, although specific examples directly linking this compound are not available.

Enzyme Inhibition

The constrained, four-membered ring of azetidine can serve as a core element in the design of potent and selective enzyme inhibitors.

Serine Proteases and Human Leukocyte Elastase (HLE): Serine proteases are a broad class of enzymes involved in numerous physiological and pathological processes. Azetidinones, which are azetidines containing a carbonyl group in the ring, have been identified as effective inhibitors of serine proteases like human leukocyte elastase (HLE). researchgate.net These compounds can act as "suicide substrates," forming stable complexes with the enzyme and inactivating it. researchgate.net This mechanism highlights the potential for azetidine-based structures to be developed into potent anti-inflammatory agents by targeting proteases like HLE.

Human Cytomegalovirus (HCMV) Protease: The need for new antiviral agents has driven research into novel enzyme targets, including viral proteases. Researchers have successfully converted beta-lactam covalent inhibitors of human cytomegalovirus (HCMV) protease into noncovalent inhibitors by removing the carbonyl group to form the corresponding azetidines. This work resulted in azetidine-containing dipeptides with low micromolar inhibitory activity against HCMV replication, demonstrating the scaffold's utility in antiviral drug design.

Mpro (Main Protease): The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key target for antiviral drugs. nih.gov Recent studies have explored dipeptide inhibitors of Mpro that incorporate an azetidine moiety. nih.gov These compounds, designed to fit snugly into the enzyme's active site, have shown robust inhibition of Mpro, with some demonstrating high potency. This research underscores the contemporary relevance of the azetidine scaffold in developing inhibitors for critical viral enzymes. acs.org

Receptor Modulation

The ability to precisely modulate the activity of cellular receptors is fundamental to modern pharmacology. The azetidine ring provides a structurally rigid core that can be decorated with various substituents to achieve specific interactions with receptor binding sites.

Dopamine and Serotonin (B10506) Receptors: As discussed in the context of CNS agents, the modulation of dopamine and serotonin receptors is crucial for treating a range of psychiatric and neurological disorders. The dopamine D2 receptor, in particular, is a key target for antipsychotics. nih.gov Studies on D2 receptor mutants have shown that ligand affinity can be significantly altered, and azetidine-containing compounds are part of the vast chemical space explored for D2 receptor modulation. nih.gov Similarly, azetidine derivatives have been synthesized and evaluated for antidepressant activity, which is often linked to the modulation of serotonin and norepinephrine reuptake or receptor interaction. semanticscholar.org The structural features of this compound, combining the azetidine core with a phenoxy group, are found in various compounds designed for CNS receptor activity.

The table below summarizes findings for various azetidine derivatives, illustrating the broad potential of this chemical class.

| Azetidine Derivative Class | Target/Application Area | Key Findings | Reference(s) |

| 3-Aryl-3-azetidinyl Acetic Acid Methyl Esters | Neuroprotection (Alzheimer's, Parkinson's) | Showed neuroprotective effects in salsolinol- and glutamate-induced neurodegeneration models. | medwinpublishers.com |

| 3-(Naphthalen-2-yl(propoxy)methyl)azetidine (KHG26792) | Neuroprotection (Parkinson's, Ischemia) | Attenuated MPP+-induced neurotoxicity and protected against ischemia/reperfusion brain injury. | nih.govchemrxiv.org |

| Azetidinones | Enzyme Inhibition (Serine Proteases, HLE) | Acted as time-dependent inhibitors of human leukocyte elastase (HLE). | |

| Azetidine-containing Dipeptides | Antiviral (HCMV Protease) | Demonstrated low micromolar inhibition of HCMV replication. | |

| Dipeptide Azetidines | Antiviral (SARS-CoV-2 Mpro) | Showed robust inhibition of the main protease (Mpro). | nih.gov |

| Tricyclic Azetidine Derivatives | Antidepressant | Displayed potential antidepressant activity in animal models. | semanticscholar.org |

Antimicrobial and Antiviral Properties

A review of scientific literature indicates that while the broader class of azetidine-containing molecules has been a subject of research for potential antimicrobial and antiviral effects, specific studies focusing on the direct antimicrobial or antiviral activity of this compound have not been reported. For instance, various substituted azetidin-2-one (β-lactam) derivatives have shown activity against different microbes. lifechemicals.com Similarly, certain novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been evaluated for antiviral properties, with one compound showing moderate activity against human coronavirus (229E). However, these molecules are structurally distinct from this compound. The potential for this specific compound to exhibit such properties remains unexplored in publicly available research.

Anticancer Potential

The azetidine scaffold is present in numerous compounds investigated for anticancer activity. mdpi.com Research has covered a wide range of derivatives, including potent inhibitors of the STAT3 signaling pathway and analogues of the antimitotic agent TZT-1027. cymitquimica.com These studies highlight the value of the azetidine ring in designing new antitumor agents. However, there is no specific data in the available scientific literature to suggest that this compound itself has been evaluated for anticancer potential. Its role in this field is confined to being a potential starting material or fragment for the synthesis of more complex, biologically active molecules. nih.gov

Analgesic Effects

Investigations into the analgesic properties of various chemical entities have been extensive. However, a thorough search of medicinal chemistry literature and databases reveals no studies specifically investigating the analgesic effects of this compound. Research into pain medication has involved azetidine derivatives, such as analogues of meperidine, but these are structurally different and more complex molecules. chemrxiv.org

This compound as a Pharmaceutical Intermediate or Building Block

The primary and most significant role of this compound in the pharmaceutical landscape is as a versatile chemical building block. eurekalert.org The four-membered azetidine ring is a valuable scaffold in medicinal chemistry because it is a bioisostere of other common rings, yet it offers a distinct three-dimensional geometry that can be exploited to improve drug properties. lifechemicals.comsigmaaldrich.com The stability and synthetic accessibility of azetidines have made them attractive for constructing novel molecular architectures. sigmaaldrich.com Commercial availability of compounds like this compound facilitates their use in various stages of drug discovery. nih.gov

The table below summarizes the utility of azetidine scaffolds as foundational elements in medicinal chemistry.

Table 1: Applications of the Azetidine Scaffold in Drug Discovery

| Application Area | Description | Rationale for Use |

|---|---|---|

| Scaffold Hopping | Replacing existing cyclic structures (e.g., piperidine (B6355638), pyrrolidine) with an azetidine ring. | Provides novel intellectual property, alters physicochemical properties, and can improve metabolic stability and target engagement. |

| Fragment-Based Drug Discovery (FBDD) | Using the small azetidine ring as a fragment to probe protein binding sites. | The defined vectoral exits from the small ring allow for precise exploration of adjacent binding pockets. |

| Conformational Constraint | Incorporating the rigid azetidine ring to lock flexible molecules into a specific bioactive conformation. | Reduces entropy loss upon binding, potentially increasing potency and selectivity for a biological target. |

Role in Compound Libraries and High-Throughput Screening

In modern drug discovery, high-throughput screening (HTS) of large compound libraries is a primary method for identifying new lead compounds. Building blocks like this compound are crucial for generating these diverse libraries. lifechemicals.com The goal of diversity-oriented synthesis (DOS) is to create collections of molecules with a wide range of structural variety to maximize the chances of finding a "hit" against a biological target. lifechemicals.com

Azetidine-based scaffolds are used to synthesize libraries of fused, bridged, and spirocyclic compounds for screening. lifechemicals.com The inclusion of such building blocks ensures that the resulting libraries contain novel, three-dimensional structures that are distinct from traditional, flatter aromatic compounds, thereby exploring new areas of chemical space. lifechemicals.com

Development of Drug Analogues

The synthesis of drug analogues is a fundamental strategy in medicinal chemistry to improve the efficacy, selectivity, and pharmacokinetic properties of a known active compound. This compound serves as a valuable precursor for creating such analogues. By incorporating this moiety, researchers can systematically modify a lead compound.

For example, studies have shown that replacing the central piperidine ring in the natural product lobelane (B1250731) with an azetidine ring led to potent inhibitors of the vesicular monoamine transporter 2 (VMAT2). chemrxiv.org In another example, a 3-aryl-azetidine moiety was used to replace the phenylethyl group of the potent antitumor agent TZT-1027, leading to the creation of novel analogues with significant antiproliferative activity. cymitquimica.com These cases demonstrate how an azetidine building block can be used to generate new chemical entities with potentially improved therapeutic profiles.

PROTAC Linker Applications

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. medchemexpress.com A PROTAC molecule consists of two active domains—one that binds to the target protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The nature of this linker is critical for the PROTAC's efficacy. The azetidine scaffold has been identified as a useful component in the construction of these linkers. For instance, derivatives such as Methyl 1-Boc-azetidine-3-carboxylate are commercially available specifically for use as PROTAC linkers. The rigid and defined geometry of the azetidine ring can help to optimally position the two ends of the PROTAC, facilitating the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase) required for protein degradation.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| This compound | Primary subject of the article |

| Azelnidipine | Antihypertensive drug containing an azetidine ring |

| Lobelane | Natural product; used as a template for azetidine analogues |

| Meperidine | Pain medication; used as a template for azetidine analogues |

| Methyl 1-Boc-azetidine-3-carboxylate | Azetidine derivative used as a PROTAC linker |

Advanced Research Techniques and Computational Studies

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural characterization of "3-(2-Methylphenoxy)azetidine". Each method provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. For "this compound", the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the 2-methylphenoxy group, the methyl group protons, and the protons of the azetidine (B1206935) ring. The chemical shifts and coupling patterns of the azetidine protons would be particularly informative for confirming the ring structure. Similarly, the ¹³C NMR spectrum would display distinct peaks for each unique carbon atom, including those in the aromatic ring, the methyl group, and the azetidine moiety. Studies on related azetidin-2-one (B1220530) derivatives confirm the use of ¹H-NMR and ¹³C-NMR for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and aliphatic components, C=C stretching within the aromatic ring, and C-O-C (ether) stretching. The N-H stretching vibration of the azetidine ring would also be a key feature. chemicalbook.com The analysis of related compounds like (2-methylphenoxy)-acetic acid also helps in identifying the characteristic peaks for the phenoxy moiety. nist.gov

Mass Spectrometry (MS) : Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition. The fragmentation patterns of azetidines are highly dependent on their substitution patterns and typically involve specific cleavages of the four-membered ring. capes.gov.br For "this compound" (C₁₀H₁₃NO), the predicted monoisotopic mass is 163.09972 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass.

The table below summarizes predicted mass spectrometry data for various adducts of the compound.

| Adduct | m/z (mass to charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

| [M+H]⁺ | 164.10700 | 131.2 |

| [M+Na]⁺ | 186.08894 | 137.3 |

| [M-H]⁻ | 162.09244 | 135.0 |

| [M+NH₄]⁺ | 181.13354 | 143.5 |

| [M+K]⁺ | 202.06288 | 137.8 |

| [M+H-H₂O]⁺ | 146.09698 | 119.5 |

| Data sourced from PubChem CID 24902287. uni.lu |

Chromatographic Purification Techniques (e.g., HPLC, Column Chromatography)

The purification of "this compound" from reaction mixtures is essential to isolate the compound in a high state of purity for subsequent analysis and testing. Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques employed for this purpose.

Column Chromatography : This technique is a widely used method for the purification of synthetic compounds. In the context of azetidine derivatives, silica (B1680970) gel column chromatography is often employed. clockss.org The process involves passing the crude reaction mixture through a column packed with a stationary phase (like silica gel), and a solvent system (mobile phase) is used to elute the components at different rates based on their polarity, allowing for the separation of the desired product.

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and faster separation times compared to standard column chromatography. It is used both for the analysis of purity and for the purification of small quantities of material. For azetidine-containing compounds, various HPLC methods, including chiral separations, are available to isolate specific stereoisomers and to assess the purity of the final product with high accuracy. tcichemicals.comazypusa.com

The choice between these techniques often depends on the scale of the synthesis and the required purity of the final compound.

Computational Chemistry and In Silico Screening

Computational methods are powerful tools for predicting the behavior of molecules like "this compound", thereby guiding further research and saving significant resources. These in silico techniques can estimate how the compound might interact with biological targets.

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.orgrjptonline.org This is particularly valuable in drug discovery for understanding how a potential drug molecule (the ligand) might bind to a biological target, such as a protein receptor.

In a typical docking study involving an azetidine derivative, the three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank (PDB). rjptonline.org The structure of the ligand, in this case, "this compound", is generated and optimized using chemistry software. Docking software, such as AutoDock or GOLD Suite, is then used to place the ligand into the binding site of the protein in various orientations and conformations. researchgate.netrjptonline.org The resulting poses are scored based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most likely binding mode. samipubco.com For instance, studies on other azetidin-2-one derivatives have successfully used docking to predict interactions with targets like the epidermal growth factor receptor (EGFR). researchgate.net

Building upon docking studies, computational methods can also predict the binding affinity and other pharmacological properties of a compound.

Prediction of Binding Affinity : The scoring functions used in docking provide an estimate of the binding affinity (e.g., Ki or IC₅₀ values). More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can provide more quantitative predictions of binding energy. Active learning protocols combined with machine learning models are also emerging as powerful tools to predict ligand-binding affinity from larger datasets. nih.gov For related azetidine derivatives, researchers have successfully correlated docking scores with experimentally determined biological activity. researchgate.net For example, studies on halo-substituted 3-(2(S)-azetidinylmethoxy)pyridines showed that compounds with high predicted affinity also demonstrated potent binding to nicotinic acetylcholine (B1216132) receptors in vitro. nih.gov

Prediction of Pharmacological Properties (ADME) : In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. For a molecule like "this compound", computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Software platforms like SwissADME analyze the molecular structure to calculate physicochemical descriptors (e.g., LogP, topological polar surface area) and evaluate its drug-likeness based on established rules like Lipinski's rule of five. researchgate.net These predictions are crucial for prioritizing compounds with favorable pharmacological profiles for further development. nih.gov

Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies for Azetidine (B1206935) Functionalization

The synthesis of substituted azetidines presents a considerable challenge due to the inherent ring strain of the four-membered ring. medwinpublishers.com However, recent years have seen significant progress in developing novel synthetic routes that could be applied to create derivatives of 3-(2-Methylphenoxy)azetidine, enabling a thorough exploration of its structure-activity relationship (SAR).

Future synthetic efforts could focus on the following advanced methodologies:

C-H Activation/Functionalization: Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for constructing functionalized azetidines. rsc.org This approach could be adapted to introduce diverse substituents onto the azetidine ring of a suitable precursor, allowing for fine-tuning of its pharmacological properties.

Photocycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers an efficient route to highly functionalized azetidines. rsc.org Exploring visible-light-mediated cycloadditions could provide a mild and versatile method for synthesizing novel analogs of this compound. rsc.org

Ring-Contraction and Ring-Expansion Strategies: Innovative approaches, such as the ring contraction of larger heterocycles (e.g., pyrrolidinones) or the ring expansion of smaller ones (e.g., aziridines), have been successfully employed in the synthesis of complex azetidines. rsc.orgrsc.org These methods could offer alternative and potentially more efficient pathways to desired azetidine scaffolds.

Flow Chemistry and Photochemical Methods: The use of continuous flow technologies and photochemical methods can enable the safe and scalable synthesis of functionalized azetidines, which are often challenging to produce using traditional batch chemistry. researchwithrutgers.com These technologies could be instrumental in preparing a library of this compound derivatives for extensive screening.

A summary of notable synthetic strategies for azetidine functionalization is presented in Table 1.

| Synthetic Methodology | Description | Potential Application for this compound | Reference(s) |

| Palladium(II)-Catalyzed C-H Amination | Intramolecular cyclization of an amine onto a C(sp³)–H bond. | Introduction of diverse functional groups on the azetidine ring. | rsc.org |

| Aza Paternò-Büchi Reaction | [2+2] photocycloaddition of an imine and an alkene. | Synthesis of highly substituted and structurally complex analogs. | rsc.org |

| Ring Contraction/Expansion | Transformation of larger or smaller heterocyclic rings into the azetidine core. | Alternative synthetic routes to overcome specific synthetic hurdles. | rsc.orgrsc.org |

| Flow Chemistry | Continuous synthesis in a microreactor. | Scalable and safe production of azetidine derivatives. | researchwithrutgers.com |

In-depth Pharmacological Profiling of this compound

Given the prevalence of the azetidine and phenoxy motifs in neurologically active compounds, a comprehensive pharmacological profiling of this compound is a critical next step. nih.govnih.govresearchgate.net

Key areas for investigation include:

Central Nervous System (CNS) Targets: Many azetidine derivatives have been developed for CNS applications. nih.govnih.gov Screening this compound against a panel of CNS receptors, transporters, and enzymes would be a logical starting point. This could include targets such as GABA transporters, for which other azetidine derivatives have shown inhibitory activity. drugbank.com

Enzyme Inhibition Assays: The phenoxy moiety is present in a wide range of enzyme inhibitors. researchgate.net Therefore, evaluating the inhibitory potential of this compound against various enzyme classes, such as proteases, kinases, and acetylcholinesterase, is warranted. nih.gov

Phenotypic Screening: High-content screening in relevant cell-based models can uncover unexpected biological activities and provide valuable insights into the compound's mechanism of action.

Structure-Based Drug Design for Enhanced Potency and Selectivity

Once a primary biological target for this compound is identified, structure-based drug design can be employed to optimize its interaction with the target, thereby enhancing its potency and selectivity.

This can be achieved through:

X-ray Crystallography and Molecular Modeling: Obtaining the crystal structure of this compound or a close analog in complex with its biological target is paramount. This structural information will guide the rational design of new derivatives with improved binding affinity. nih.gov

Bioisosteric Replacement: The 2-methylphenoxy group can be replaced with other substituted aromatic or heteroaromatic rings to explore the impact on binding and selectivity. Similarly, the azetidine ring itself can be further functionalized. acs.org

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, leading to increased potency and reduced off-target effects. mdpi.com

An example of the successful application of structure-based design is the development of azetidine-based inhibitors of the hepatitis C virus (HCV) NS3/4A protease, where the azetidine ring served as a proline bioisostere. nih.gov

Investigation of this compound in specific disease models

Based on the pharmacological profile, this compound should be evaluated in relevant animal models of disease.

Potential therapeutic areas to explore include:

Neurological and Psychiatric Disorders: Given that many azetidine derivatives show CNS activity, models of diseases such as epilepsy, anxiety, depression, and neurodegenerative diseases would be relevant. nih.govresearchgate.net

Oncology: Azetidine-containing compounds have been investigated as anticancer agents. medwinpublishers.commdpi.com For instance, azetidine amides have been developed as potent small-molecule inhibitors of STAT3, a key protein involved in cancer progression. acs.orgnih.gov If this compound shows antiproliferative activity in cell-based assays, its efficacy should be tested in xenograft models of cancer. mdpi.com

Infectious Diseases: The azetidine scaffold has been incorporated into inhibitors of viral and parasitic enzymes. nih.govacs.org Therefore, evaluating the compound against a panel of infectious agents could reveal novel therapeutic applications.

Development of Prodrug Strategies and Drug Delivery Systems

To overcome potential pharmacokinetic limitations such as poor solubility, low permeability, or rapid metabolism, the development of prodrugs and advanced drug delivery systems for this compound should be considered. nih.govnih.gov

Prodrug Approaches: The secondary amine of the azetidine ring is an ideal handle for prodrug modification. nih.gov Strategies could include the formation of carbamates, amides, or other cleavable linkages to promoieties that enhance water solubility or membrane permeability. These prodrugs would then be converted to the active this compound in vivo through enzymatic or chemical cleavage. nih.govgoogle.com

Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles, liposomes, or polymeric micelles could improve its pharmacokinetic profile, enhance its delivery to the target site, and reduce potential off-target toxicity.

Table 2 summarizes potential prodrug strategies for amine-containing compounds like this compound.

| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Benefit | Reference(s) |

| Acyloxyalkoxycarbamates | Acyloxyalkoxy groups | Esterase-mediated hydrolysis | Improved oral bioavailability | nih.gov |

| Phosphate Esters | Phosphate groups | Phosphatase-mediated hydrolysis | Increased water solubility | nih.gov |

| Amino Acid Conjugates | Amino acids | Peptidase-mediated hydrolysis | Targeted delivery via amino acid transporters | nih.gov |

| "Trimethyl Lock" System | Lactonizing phenolic amides | pH-dependent cyclization | Rapid release at physiological pH | nih.gov |

常见问题

Q. Basic

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., nitrogen) to prevent degradation .

- Emergency protocols : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .

What computational methods are effective in predicting the binding affinity of this compound derivatives to biological targets?

Q. Advanced

- Molecular docking : Tools like AutoDock Vina assess interactions with target proteins (e.g., dopamine transporters) .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes over time (e.g., using GROMACS) .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

Which spectroscopic methods are most reliable for characterizing the structural integrity of this compound?

Q. Basic

- 1H/13C NMR : Identifies methylphenoxy and azetidine ring protons (δ 1.5–3.5 ppm for azetidine; δ 6.5–7.5 ppm for aromatic protons) .

- FT-IR : Confirms ether (C-O-C, ~1250 cm⁻¹) and azetidine ring vibrations (C-N, ~1100 cm⁻¹) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks .

How do structural modifications at the azetidine ring influence the pharmacological activity of this compound analogs?

Q. Advanced

- Substituent position : N-methylation increases lipophilicity and blood-brain barrier penetration, enhancing CNS activity .

- Ring expansion : Replacing azetidine with pyrrolidine reduces dopamine transporter selectivity due to steric effects .

- Electron-withdrawing groups : Trifluoromethyl groups improve metabolic stability but may reduce solubility .

What are the recommended storage conditions for this compound to ensure long-term stability?

Q. Basic

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Atmosphere : Use argon or nitrogen to avoid oxidation .

- Moisture control : Silica gel desiccants in storage containers mitigate hydrolysis .

What in vitro models are suitable for assessing the anti-inflammatory potential of this compound derivatives?

Q. Advanced

- BV2 microglia cells : LPS-stimulated models evaluate inhibition of NLRP3 inflammasome and ROS production .

- Cytokine profiling : ELISA or multiplex assays measure TNF-α, IL-6, and IL-1β suppression .

- NF-κB pathway analysis : Western blotting for phosphorylated IκBα and p65 subunits .

How can researchers address discrepancies in reported physicochemical properties of this compound across different studies?

Q. Basic

- Cross-validation : Compare melting points, solubility, and logP values using standardized protocols (e.g., OECD guidelines).

- Batch analysis : Repeat experiments with independent synthetic batches to rule out impurity effects .

- Collaborative studies : Share samples with accredited labs for inter-laboratory validation .

What strategies can be employed to elucidate the metabolic pathways of this compound in preclinical models?

Q. Advanced

- LC-MS/MS profiling : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in liver microsomes .

- Isotopic labeling : 14C-labeled analogs track metabolic fate in urine/feces .

- CYP450 inhibition assays : Determine enzyme-specific contributions using recombinant isoforms (e.g., CYP3A4, CYP2D6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。